1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride
Overview
Description
1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H23Cl2N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a cyclopentane ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-methylpiperazine, is reacted with cyclopentanone in the presence of a suitable catalyst to form the intermediate 1-(4-methylpiperazine-1-carbonyl)cyclopentane.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group, resulting in the formation of 1-(4-methylpiperazine-1-carbonyl)cyclopentan-1-amine.
Salt Formation: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of automated systems and real-time monitoring helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methylpiperazine-1-carbonyl)cyclohexan-1-amine dihydrochloride: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(4-Methylpiperazine-1-carbonyl)cyclobutan-1-amine dihydrochloride: Contains a cyclobutane ring, offering different steric properties.
Uniqueness: 1-(4-Methylpiperazine-1-carbonyl)cyclopentan-1-amine dihydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its cyclopentane ring provides a balance between rigidity and flexibility, making it suitable for various applications that require precise molecular interactions.
Properties
IUPAC Name |
(1-aminocyclopentyl)-(4-methylpiperazin-1-yl)methanone;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c1-13-6-8-14(9-7-13)10(15)11(12)4-2-3-5-11;;/h2-9,12H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVWJCDGRUONGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2(CCCC2)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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